REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[OH:12])[O:8][CH:7]=[C:6]([C:13](O)=[O:14])[C:5]2=[O:16].S(Cl)([Cl:19])=O>>[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[OH:12])[O:8][CH:7]=[C:6]([C:13]([Cl:19])=[O:14])[C:5]2=[O:16]
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Name
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6,7-Dihydroxychromone-3-carboxylic acid
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Quantity
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888 mg
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Type
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reactant
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Smiles
|
OC=1C=C2C(C(=COC2=CC1O)C(=O)O)=O
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Name
|
|
Quantity
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25 mL
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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Then, the thionyl chloride was removed by distillation
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Type
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ADDITION
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Details
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after benzene was added
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Type
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DISTILLATION
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Details
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further distillation
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Type
|
ADDITION
|
Details
|
Dichloromethane was added into the residue for solidification, whereby the desired product (719 mg)
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Type
|
CUSTOM
|
Details
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was obtained
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Name
|
|
Type
|
|
Smiles
|
OC=1C=C2C(C(=COC2=CC1O)C(=O)Cl)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |